molecular formula C12H20F3NO3 B6156190 tert-butyl N-(1,1,1-trifluoro-4,4-dimethyl-2-oxopentan-3-yl)carbamate CAS No. 2228648-63-1

tert-butyl N-(1,1,1-trifluoro-4,4-dimethyl-2-oxopentan-3-yl)carbamate

Cat. No. B6156190
CAS RN: 2228648-63-1
M. Wt: 283.3
InChI Key:
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Description

Tert-butyl N-(1,1,1-trifluoro-4,4-dimethyl-2-oxopentan-3-yl)carbamate, commonly referred to as TBTN, is a trifluoromethyl-substituted carbamate that has been used in various scientific research applications. Despite its relatively recent introduction, TBTN has already established itself as a versatile and powerful tool for scientists. In

Scientific Research Applications

TBTN has been used in a variety of scientific research applications. It is particularly useful in the study of enzyme kinetics, as it can be used to inhibit the activity of enzymes. In addition, it has been used to study the structure and function of proteins and nucleic acids, as well as to study the effects of drugs on the body. It has also been used in the study of cellular metabolism and in the development of new drugs.

Mechanism of Action

TBTN acts as an irreversible inhibitor of enzymes by forming a covalent bond with a specific amino acid residue in the enzyme’s active site. This covalent bond prevents the enzyme from performing its normal function. The exact mechanism of action for TBTN is still being studied, but it is believed to involve the formation of a carbamate intermediate, which then reacts with the amino acid residue to form a covalent bond.
Biochemical and Physiological Effects
TBTN has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates, proteins, and lipids. In addition, it has been shown to inhibit the activity of enzymes involved in DNA replication and transcription. Finally, it has been shown to inhibit the activity of enzymes involved in cell signaling pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of using TBTN in laboratory experiments is its high specificity. It is able to selectively inhibit the activity of specific enzymes, allowing researchers to study the effects of enzyme inhibition on a particular biochemical pathway. However, one of the main limitations of using TBTN is its relatively short half-life. This means that it is not suitable for long-term experiments.

Future Directions

Despite its relatively recent introduction, TBTN has already established itself as a powerful tool for scientists. As research into its mechanism of action continues, it is likely that more applications for TBTN will be discovered. For example, it could be used to study the effects of drugs on the body, or to develop new drugs. In addition, it could be used to study the structure and function of proteins and nucleic acids. Finally, it could be used to study the regulation of cellular metabolism.

Synthesis Methods

TBTN is synthesized through a three-step process. In the first step, tert-butyl isocyanate is reacted with 1,1,1-trifluoro-4,4-dimethyl-2-oxopentan-3-one to form an intermediate compound, which is then reacted with aqueous sodium hydroxide to form the final product, TBTN. The reaction can be represented as follows:
Tert-butyl isocyanate + 1,1,1-trifluoro-4,4-dimethyl-2-oxopentan-3-one → Intermediate Compound → TBTN + H2O

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-(1,1,1-trifluoro-4,4-dimethyl-2-oxopentan-3-yl)carbamate involves the reaction of tert-butyl carbamate with 1,1,1-trifluoro-4,4-dimethyl-2-oxopentan-3-yl chloride in the presence of a base.", "Starting Materials": [ "tert-butyl carbamate", "1,1,1-trifluoro-4,4-dimethyl-2-oxopentan-3-yl chloride", "base (e.g. sodium hydroxide)" ], "Reaction": [ "tert-butyl carbamate is dissolved in a suitable solvent (e.g. dichloromethane)", "1,1,1-trifluoro-4,4-dimethyl-2-oxopentan-3-yl chloride is added to the solution", "the reaction mixture is stirred at room temperature for several hours", "a base (e.g. sodium hydroxide) is added to the reaction mixture to neutralize the hydrogen chloride produced during the reaction", "the resulting mixture is extracted with a suitable solvent (e.g. ethyl acetate)", "the organic layer is washed with water and dried over anhydrous sodium sulfate", "the solvent is removed under reduced pressure to obtain tert-butyl N-(1,1,1-trifluoro-4,4-dimethyl-2-oxopentan-3-yl)carbamate as a white solid" ] }

CAS RN

2228648-63-1

Product Name

tert-butyl N-(1,1,1-trifluoro-4,4-dimethyl-2-oxopentan-3-yl)carbamate

Molecular Formula

C12H20F3NO3

Molecular Weight

283.3

Purity

95

Origin of Product

United States

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